molecular formula C10H16N2 B104264 N1,N1-Diethylbenzene-1,2-diamine CAS No. 19056-34-9

N1,N1-Diethylbenzene-1,2-diamine

Cat. No. B104264
CAS RN: 19056-34-9
M. Wt: 164.25 g/mol
InChI Key: YNAKESQZGPZDDZ-UHFFFAOYSA-N
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Description

N1,N1-Diethylbenzene-1,2-diamine is a chemical compound that is part of the benzene-1,2-diamine family, where the amino groups are substituted with ethyl groups. This compound is structurally related to other benzene diamines, which are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for electronic devices.

Synthesis Analysis

The synthesis of related compounds typically involves palladium-catalyzed Buchwald-Hartwig reactions or other amine coupling reactions. For instance, a fluorinated tetraphenylbenzidine derivative was synthesized using a palladium-catalyzed Buchwald-Hartwig reaction, which could be a similar method used for synthesizing N1,N1-Diethylbenzene-1,2-diamine . Another related compound, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared from commercially available starting materials in a two-step process . These methods highlight the versatility of amine coupling reactions in synthesizing substituted benzene-1,2-diamines.

Molecular Structure Analysis

The molecular structure of N1,N1-Diethylbenzene-1,2-diamine would likely resemble the structures of similar compounds, which often exhibit planarity or near-planarity due to the conjugated system of the benzene ring. For example, N,N'-diethyl-4-nitrobenzene-1,3-diamine crystallizes with nearly planar molecules . The presence of substituents can influence the overall molecular conformation and the potential for intramolecular hydrogen bonding.

Chemical Reactions Analysis

Benzene-1,2-diamines can participate in various chemical reactions, primarily as intermediates in the synthesis of more complex molecules. They can undergo reactions with aldehydes to form Schiff bases, as seen in the synthesis of N,N'-bisbenzylidenebenzene-1,4-diamine derivatives, which were used as sirtuin type 2 (SIRT2) inhibitors . The reactivity of the amino groups also allows for further functionalization, which can be used to tailor the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1,N1-Diethylbenzene-1,2-diamine would be influenced by its molecular structure. Compounds in this family often have significant intermolecular interactions, such as hydrogen bonding, which can affect their crystallization and packing in the solid state . The electronic properties, such as UV-Vis absorption and fluorescence, can also be notable, as seen in the intense blue fluorescence emitted by a related compound . These properties are crucial for applications in materials science, particularly in the development of organic electronic devices.

Scientific Research Applications

1. Flame Retardants and Environmental Impact

A study by Zuiderveen, Slootweg, and de Boer (2020) in "Chemosphere" provides a comprehensive review of novel brominated flame retardants (NBFRs), discussing their occurrence in indoor environments, consumer goods, and potential environmental impacts. Although N1,N1-Diethylbenzene-1,2-diamine is not specifically mentioned, this research is relevant for understanding the broader category of chemical compounds used for fire resistance and their ecological consequences Zuiderveen, Slootweg, & de Boer, 2020.

2. Chemical Sensing and Detection

Research on nanostructured luminescent micelles by Paria et al. (2022) in "Photochem" discusses their applications in sensing nitroaromatic and nitramine explosives. The use of luminescent materials for detecting hazardous substances showcases the potential for chemical compounds, including possibly N1,N1-Diethylbenzene-1,2-diamine, in the development of advanced sensing technologies Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022.

3. Adsorbent Materials and Heavy Metal Recovery

A study on the regeneration of adsorbents and recovery of heavy metals by Lata, Singh, and Samadder (2015) in the "International Journal of Environmental Science and Technology" reviews methods for recycling used adsorbents and recovering heavy metals from water. This research indicates the importance of chemical compounds in environmental remediation and pollution control Lata, Singh, & Samadder, 2015.

Safety And Hazards

The safety data sheet for “N1,N1-Diethylbenzene-1,2-diamine” indicates that it is a skin sensitizer (Category 1, 1A, 1B), H317 .

Future Directions

The molecular insights into the interaction mechanism between “N1,N1-Diethylbenzene-1,2-diamine” and montmorillonite are beneficial for the evaluation of inhibitory effects and for the selection and molecular design of new clay-swelling inhibitors for use in drilling fluids .

properties

IUPAC Name

2-N,2-N-diethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAKESQZGPZDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331334
Record name N,N-diethylphenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-Diethylbenzene-1,2-diamine

CAS RN

19056-34-9
Record name N,N-diethylphenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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